tert-butyl N-[(tert-butoxy)carbonyl]-N-(3-oxobutyl)carbamate tert-butyl N-[(tert-butoxy)carbonyl]-N-(3-oxobutyl)carbamate
Brand Name: Vulcanchem
CAS No.: 2140326-62-9
VCID: VC4092462
InChI: InChI=1S/C14H25NO5/c1-10(16)8-9-15(11(17)19-13(2,3)4)12(18)20-14(5,6)7/h8-9H2,1-7H3
SMILES: CC(=O)CCN(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C
Molecular Formula: C14H25NO5
Molecular Weight: 287.35

tert-butyl N-[(tert-butoxy)carbonyl]-N-(3-oxobutyl)carbamate

CAS No.: 2140326-62-9

Cat. No.: VC4092462

Molecular Formula: C14H25NO5

Molecular Weight: 287.35

* For research use only. Not for human or veterinary use.

tert-butyl N-[(tert-butoxy)carbonyl]-N-(3-oxobutyl)carbamate - 2140326-62-9

Specification

CAS No. 2140326-62-9
Molecular Formula C14H25NO5
Molecular Weight 287.35
IUPAC Name tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(3-oxobutyl)carbamate
Standard InChI InChI=1S/C14H25NO5/c1-10(16)8-9-15(11(17)19-13(2,3)4)12(18)20-14(5,6)7/h8-9H2,1-7H3
Standard InChI Key FAORCJSIRLJWHQ-UHFFFAOYSA-N
SMILES CC(=O)CCN(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C
Canonical SMILES CC(=O)CCN(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C

Introduction

Chemical Identity and Structural Features

Molecular Formula and Nomenclature

The compound is systematically named tert-butyl N-[(tert-butoxy)carbonyl]-N-(3-oxobutyl)carbamate and belongs to the class of imidodicarbonic acid derivatives. Its molecular formula is C14H25NO5\text{C}_{14}\text{H}_{25}\text{NO}_5, with a molecular weight of 299.36 g/mol . The International Union of Pure and Applied Chemistry (IUPAC) name reflects its dual Boc-protected amine and ketone-containing side chain.

PropertyValueSource
CAS Number1175863-45-2
Molecular FormulaC14H25NO5\text{C}_{14}\text{H}_{25}\text{NO}_5
Molecular Weight299.36 g/mol
Purity≥95%

Structural Analysis

The molecule consists of two tert-butoxycarbonyl (Boc) groups attached to a central nitrogen atom, which is further bonded to a 3-oxobutyl chain. The Boc groups act as protecting agents for the amine functionality, while the 3-oxobutyl moiety introduces a ketone group capable of undergoing nucleophilic additions or reductions .

Key structural features:

  • Boc Protection: The tert-butoxycarbonyl groups stabilize the amine against undesired reactions during synthesis .

  • 3-Oxobutyl Chain: The -CH2COCH3\text{-CH}_2\text{COCH}_3 side chain provides a reactive site for further functionalization, such as aldol condensations or Grignard reactions .

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis of tert-butyl N-[(tert-butoxy)carbonyl]-N-(3-oxobutyl)carbamate typically involves multi-step protocols to introduce the Boc groups and the 3-oxobutyl chain. A common approach includes:

  • Amine Protection: Reaction of 3-oxobutylamine with di-tert-butyl dicarbonate (Boc2O\text{Boc}_2\text{O}) in the presence of a base (e.g., triethylamine) to form the Boc-protected intermediate .

  • Carbamate Formation: Subsequent reaction with methyl chloroformate or similar reagents to install the second Boc group .

3-Oxobutylamine+Boc2OBaseIntermediateMethyl ChloroformateProduct\text{3-Oxobutylamine} + \text{Boc}_2\text{O} \xrightarrow{\text{Base}} \text{Intermediate} \xrightarrow{\text{Methyl Chloroformate}} \text{Product}

Optimization Considerations:

  • Temperature: Reactions are typically conducted at 0–25°C to minimize side reactions .

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for their inertness and solubility properties .

Key Reactions

The compound participates in several transformative reactions:

  • Deprotection: Acidic conditions (e.g., trifluoroacetic acid) remove Boc groups, regenerating the free amine .

  • Ketone Functionalization: The 3-oxobutyl ketone undergoes nucleophilic additions (e.g., with Grignard reagents) to form secondary alcohols .

PropertyEstimated ValueBasis
Melting Point45–55°CAnalogous Boc compounds
SolubilitySoluble in DCM, THF, DMFPolarity and Boc groups
StabilityStable at RT; hygroscopicSDS recommendations

Spectroscopic Data:

  • IR: Strong absorption bands at ~1740 cm1^{-1} (C=O stretch) and ~1250 cm1^{-1} (C-O-C stretch) .

  • 1^1H NMR: Peaks at δ 1.4–1.5 ppm (tert-butyl groups) and δ 2.1–2.3 ppm (ketone protons) .

Applications in Organic Synthesis

Amine Protection in Peptide Synthesis

The dual Boc groups make this compound a robust protecting agent for amines in solid-phase peptide synthesis (SPPS). Its stability under basic conditions allows sequential deprotection and coupling steps without side reactions .

Intermediate for Heterocyclic Compounds

The 3-oxobutyl ketone serves as a precursor for pyrrolidines and pyridines via cyclization reactions. For example, reductive amination with primary amines yields substituted pyrrolidines .

Pharmaceutical Relevance

While direct therapeutic applications are undocumented, its role in synthesizing peptidomimetics and enzyme inhibitors is well-established. For instance, analogs of this compound have been used to develop protease inhibitors targeting HIV-1 .

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